molecular formula C15H14FNO3S B062609 N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide CAS No. 165806-94-0

N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide

Cat. No. B062609
M. Wt: 307.3 g/mol
InChI Key: GPWSBFOCAYKXBP-UHFFFAOYSA-N
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Patent
US05593992

Procedure details

A stirred suspension of α-(p-toluenesulfonyl)-4-fluorobenzylformamide produced in step (a) above, (100 g, 325 mmoles) in THF (650 mL, 6.5 volumes) was cooled to 0° C. and POCl3 (46 mL, 487 mmoles, 1.5 equiv.) was added. A 1° C. exotherm was observed. After 15 minutes at 0° C., the white slurry was cooled to -5° C. Triethylamine (166 g, 1.62 moles, 5 equiv.) was added dropwise to the slurry over 45 minutes at such a rate to keep the reaction temperature below 0° C. but above -5° C. Caution should be exercised at the beginning of the addition because the reaction has a tendency to exotherm quickly. After complete addition, the yellow slurry was stirred for 30 minutes at 0° C. The reaction slurry has a tendency to darken during the stirring period. The reaction was poured into a mixture of saturated aqueous sodium bicarbonate (1 L) and ethyl acetate (1 L), both pre-cooled to 0° C. The organic phase was subsequently washed with water followed by brine. The organic phase was concentrated under vacuum via rotary evaporation until about 10% of the initial volume remained. 1-Propanol (200 mL) was added and concentrated again under vacuum at 35° C. until about 10% of the initial volume remained. This process was repeated with fresh 1-propanol (200 mL). A fine, yellow precipitate was observed. The precipitate was cooled to 0° C. and the product was collected by suction filtration and rinsed with 1-propanol (50 mL). The off-white solid was dried to a constant weight at 40° C./<1 mm to give 65.7 g (227 mmoles) of desired product, affording a 70% yield. 1H NMR (300 MHz, CDCl3) δ7.62 (2H, d, J=6.7 Hz), 7.46 (4H, m), 7.08 (2H, t, J=8.6 Hz), 5.62 (1 H, s), 2.46 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
166 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:21])[CH:6]=[CH:5][C:4]([S:7]([CH:10]([NH:18][CH:19]=O)[C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.O=P(Cl)(Cl)Cl.C(N(CC)CC)C.C(=O)(O)[O-].[Na+]>C1COCC1.C(OCC)(=O)C>[C:1]1([CH3:21])[CH:2]=[CH:3][C:4]([S:7]([CH:10]([N+:18]#[C-:19])[C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)(=[O:9])=[O:8])=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C(C1=CC=C(C=C1)F)NC=O)C
Name
Quantity
650 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
166 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the yellow slurry was stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1° C. exotherm
TEMPERATURE
Type
TEMPERATURE
Details
the white slurry was cooled to -5° C
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 0° C. but above -5° C
ADDITION
Type
ADDITION
Details
Caution should be exercised at the beginning of the addition because the reaction
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
both pre-cooled to 0° C
WASH
Type
WASH
Details
The organic phase was subsequently washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under vacuum via rotary evaporation until about 10% of the initial volume
ADDITION
Type
ADDITION
Details
1-Propanol (200 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again under vacuum at 35° C. until about 10% of the initial volume
TEMPERATURE
Type
TEMPERATURE
Details
The precipitate was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the product was collected by suction filtration
WASH
Type
WASH
Details
rinsed with 1-propanol (50 mL)
CUSTOM
Type
CUSTOM
Details
The off-white solid was dried to a constant weight at 40° C./<1 mm

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C(C1=CC=C(C=C1)F)[N+]#[C-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 227 mmol
AMOUNT: MASS 65.7 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.